2-Amino-4-(benzyloxy)butanoicacidhydrochloride

Catalog No.
S14110581
CAS No.
M.F
C11H16ClNO3
M. Wt
245.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(benzyloxy)butanoicacidhydrochloride

Product Name

2-Amino-4-(benzyloxy)butanoicacidhydrochloride

IUPAC Name

2-amino-4-phenylmethoxybutanoic acid;hydrochloride

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

InChI

InChI=1S/C11H15NO3.ClH/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H

InChI Key

GPCAMJLQXFXNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)N.Cl

2-Amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a benzyloxy group, and a butanoic acid moiety. Its molecular formula is C11H16ClNO3C_{11}H_{16}ClNO_3 with a molecular weight of approximately 245.7 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the modulation of various biochemical pathways.

The reactivity of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride can be attributed to its functional groups. The amino group can participate in nucleophilic substitutions, while the benzyloxy group may undergo hydrolysis or substitution reactions under specific conditions. The hydrochloride form enhances solubility in water, facilitating various

Research indicates that 2-Amino-4-(benzyloxy)butanoic acid hydrochloride exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific receptors. Its mechanism of action involves forming hydrogen bonds through the amino group and engaging in hydrophobic interactions via the benzyloxy group, which can influence enzyme activity and receptor signaling pathways. This compound has been studied for its potential therapeutic effects in various biochemical pathways, including those related to cancer metabolism and neurotransmitter regulation .

The synthesis of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride typically involves multi-step synthetic routes. One common method includes:

  • Formation of the Benzyloxy Group: Starting with a suitable butanoic acid derivative, the benzyloxy group is introduced through a nucleophilic substitution reaction.
  • Amination: The introduction of the amino group can be achieved using amine reagents under acidic or basic conditions.
  • Hydrochloride Salt Formation: The final step often involves treating the free base with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility.

These methods may vary based on specific laboratory conditions and desired purity levels.

2-Amino-4-(benzyloxy)butanoic acid hydrochloride has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting specific enzymes or receptors involved in metabolic pathways.
  • Biochemical Research: Utilized in studies investigating enzyme kinetics and receptor interactions.
  • Therapeutic Development: Investigated for potential roles in treating metabolic disorders and certain cancers due to its ability to modulate glutamine uptake .

Studies have shown that 2-Amino-4-(benzyloxy)butanoic acid hydrochloride interacts with various molecular targets, influencing their activity. For instance, it has been identified as an inhibitor of ASCT2 (SLC1A5), a transporter implicated in glutamine metabolism in cancer cells . These interactions suggest that the compound could play a role in therapeutic strategies aimed at regulating nutrient uptake in tumors.

Several compounds share structural similarities with 2-Amino-4-(benzyloxy)butanoic acid hydrochloride. These include:

Compound NameCAS NumberKey Features
(R)-3-Amino-4-phenylbutanoic acid131270-08-1Contains a phenyl group instead of benzyloxy
(2S,3R)-2-Amino-3-benzyloxy-butanoic acid60856-51-1Has a different stereochemistry
(R)-2-Amino-4-(tert-butoxycarbonyl)amino butanoic acid114360-55-3Features a tert-butoxycarbonyl protecting group

Uniqueness

The uniqueness of 2-Amino-4-(benzyloxy)butanoic acid hydrochloride lies in its specific combination of functional groups that allow for versatile chemical reactivity and biological activity. Unlike other similar compounds, it demonstrates distinct interactions with metabolic pathways related to glutamine uptake, making it a valuable candidate for further research in therapeutic applications.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

245.0818711 g/mol

Monoisotopic Mass

245.0818711 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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